4-Acetyl-5-aminonicotinaldehyde

Description

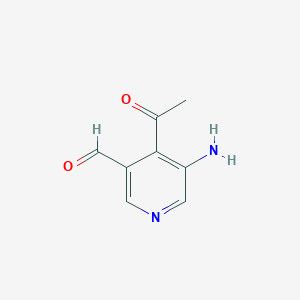

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-acetyl-5-aminopyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H8N2O2/c1-5(12)8-6(4-11)2-10-3-7(8)9/h2-4H,9H2,1H3 |

InChI Key |

CZFWVDFHHSUDBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1C=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl 5 Aminonicotinaldehyde

Retrosynthetic Strategies for the Nicotinaldehyde Core

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Acetyl-5-aminonicotinaldehyde, the analysis can proceed via two main pathways: functional group interconversion (FGI) and disconnection of the pyridine (B92270) ring itself.

Key Retrosynthetic Disconnections:

C-C Bond Disconnections: The bonds connecting the acetyl and formyl groups to the pyridine ring are logical points for disconnection. This approach leads to a 5-aminopyridine-3,4-dicarboxylate equivalent, which would require selective reduction and elaboration.

C-N Bond Disconnection: Disconnecting the amino group suggests a precursor like 5-halonicotinaldehyde, which would undergo amination. However, achieving regioselective functionalization at the 5-position can be challenging.

Pyridine Ring Disconnection: A more fundamental approach involves breaking the pyridine ring itself. This can be envisioned through several classical pyridine syntheses, such as those involving condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or building the ring from acyclic or other heterocyclic precursors. organic-chemistry.org For instance, a disconnection across the N1-C2 and C3-C4 bonds could lead to an acetyl-substituted aminobutadiene derivative and a one-carbon synthon for the aldehyde group.

| Disconnection Strategy | Precursor Type | Rationale |

| Functional Group Interconversion | Substituted Nicotinic Acid/Ester | Aldehyde and acetyl groups can be derived from a common carboxylic acid precursor. |

| C-C Bond Cleavage | 5-Aminopyridine Derivative | Simplifies the side-chain complexity, focusing on the core ring first. |

| Ring-Closing Condensation | Acyclic 1,5-dicarbonyl compound | A classic and versatile method for forming the pyridine nucleus. organic-chemistry.org |

| Ring Transformation | Substituted Pyrimidine (B1678525) | Utilizes an existing heterocycle that can be rearranged to the desired pyridine scaffold. researchgate.net |

Approaches for Introducing Acetyl and Amino Functionalities at Specific Positions

The specific arrangement of an amino group at C-5, an acetyl group at C-4, and a formyl group at C-3 on the pyridine ring necessitates highly regioselective synthetic methods.

Introducing substituents onto a pre-formed nicotinaldehyde or related pyridine scaffold is a common strategy. However, the directing effects of the existing groups are paramount.

Starting with a 4-substituted pyridine, such as 4-acetylpyridine (B144475), functionalization typically occurs at the 2- and 6-positions. One method to alter this reactivity is through the formation of a pyridine N-oxide. For 4-acetylpyridine N-oxide, the acetyl group's electron-withdrawing nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-2 position. oaji.netijpca.org Electrophilic substitution, such as nitration, can also be directed to the 3- and 5-positions, but achieving selectivity between them can be difficult.

A potential, though challenging, route could involve:

Nitration of a 4-acetylnicotinic acid N-oxide precursor. The N-oxide group directs electrophiles to the 4-position, but the existing substituents would influence the outcome.

Reduction of the nitro group to an amino group.

Conversion of the carboxylic acid to the aldehyde and the introduction of the acetyl group if not already present.

The famous Chichibabin reaction, which introduces an amino group via nucleophilic substitution of hydrogen, typically occurs at the 2- or 4-positions of the pyridine ring and would not be suitable for introducing a 5-amino group. youtube.com

Constructing the pyridine ring with the substituents already in place or in the form of their precursors is often a more efficient strategy for accessing highly substituted pyridines. organic-chemistry.org

[4+2] Cycloaddition Reactions: Diels-Alder reactions involving 2-azadienes are a powerful tool for pyridine synthesis. A hypothetical route could involve the reaction of a suitably substituted 2-azadiene (carrying the amino and formyl precursors) with an acetylene (B1199291) derivative bearing the acetyl group. nih.gov

Condensation Reactions: The condensation of α,β-unsaturated 1,5-dicarbonyl compounds with an ammonia source is a foundational method for pyridine synthesis. organic-chemistry.org For the target molecule, this would require a precursor like 2-amino-3-acetyl-4-formyl-2-pentenal. Synthesizing such a highly functionalized and potentially unstable acyclic precursor would be a significant challenge in itself.

Specific Synthetic Routes and Reaction Conditions

Based on the general strategies, more specific, albeit hypothetical, synthetic pathways can be proposed.

Ring transformation reactions offer an elegant pathway from one heterocyclic system to another. The synthesis of pyridines from pyrimidines is a known transformation. A plausible route to this compound could start from an o-aminopyrimidine aldehyde. researchgate.net

A potential sequence is outlined below:

Synthesis of a Precursor Pyrimidine: A 4-aminopyrimidine-5-carboxaldehyde derivative could be synthesized. For example, by the reduction of 4-aminopyrimidine-5-carbonitriles. researchgate.net

Ring-Opening and Reclosure: The pyrimidine ring can be opened by a nucleophile and then reclosed with a three-carbon component to form the pyridine ring. In this case, a reagent that can provide the acetyl group and the adjacent carbon atom, such as acetylacetone (B45752) or a related β-dicarbonyl compound, would be required. This type of reaction, known as the Dimroth rearrangement, typically involves the exchange of ring atoms. A variation of this could be envisioned where the pyrimidine acts as a synthon for an open-chain intermediate that then cyclizes with the C3 component.

Another approach begins with a more readily available acetylated heterocycle.

Route from 4-Acetylpyridine:

N-Oxidation: 4-acetylpyridine is converted to 4-acetylpyridine N-oxide. oaji.net

Nitration: The N-oxide is nitrated. While substitution is often directed to the 2-position, conditions could potentially be found to favor 3-nitration.

Formylation: Introduction of a formyl group at the 3-position would be the next major challenge, possibly via lithiation and reaction with a formylating agent. The regioselectivity of this step would be critical.

Reduction and Deoxygenation: The nitro group would be reduced to an amino group, and the N-oxide would be deoxygenated.

Route from 4-Acetylaminopyridine:

Comparative Analysis of Synthetic Efficiency and Selectivity

Detailed research into the synthesis of this compound is not extensively documented in publicly available scientific literature. While numerous methods exist for the synthesis of substituted pyridines, including various aminonicotinaldehydes and acetylpyridines, specific procedures detailing the preparation of the bifunctionalized title compound, this compound, are not readily found.

The synthesis of related structures, such as 4-aminonicotinaldehyde (B1271976) and various acetylpyridines, often involves multi-step processes. For instance, the introduction of an amino group and a formyl group onto a pyridine ring can be challenging due to the directing effects of the ring nitrogen and the potential for side reactions. Similarly, the acylation of an aminopyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity.

A hypothetical synthesis could involve the construction of the pyridine ring from acyclic precursors already bearing the required functionalities or the sequential functionalization of a pre-existing pyridine ring. The efficiency and selectivity of such routes would be highly dependent on the chosen precursors, catalysts, and reaction conditions. Key challenges would include preventing the self-condensation of the aldehyde, protecting the reactive amino group during acylation, and ensuring the correct positioning of the substituents on the pyridine ring. Without specific experimental data, a direct comparative analysis of yields and selectivity for different pathways remains speculative.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. orgsyn.orgnih.gov In the context of synthesizing complex molecules like this compound, these principles encourage the use of less hazardous reagents, alternative energy sources, and more efficient reactions. orgsyn.orgnih.gov

Microwave-Assisted Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.gov The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates and minimize the formation of side products. nih.govresearchgate.net

While no specific microwave-assisted synthesis for this compound has been reported, this technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov For example, microwave irradiation has been used to efficiently synthesize substituted quinolines, benzimidazoles, and pyrazolo[1,5-a]pyrimidines, often in significantly higher yields and shorter times than traditional methods. nih.gov A hypothetical microwave-assisted approach to this compound could potentially streamline its synthesis, reduce energy consumption, and minimize the use of volatile organic solvents. orgsyn.orgnih.gov

The table below illustrates the general advantages of microwave-assisted synthesis over conventional heating methods, which would be applicable to the potential synthesis of the target compound.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often requires hours or days | Can be reduced to minutes nih.gov |

| Energy Efficiency | Lower, due to heating of the entire vessel | Higher, due to direct heating of reactants/solvent nih.gov |

| Product Yield | Variable, can be lower due to side reactions | Often higher nih.govresearchgate.net |

| Purity | May require extensive purification | Often results in cleaner reaction profiles nih.gov |

| Environmental Impact | Can generate more waste and use more solvent | Generally considered more environmentally friendly orgsyn.orgnih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Acetyl 5 Aminonicotinaldehyde

Electrophilic and Nucleophilic Character of Functional Groups

The chemical reactivity of 4-Acetyl-5-aminonicotinaldehyde is dictated by the interplay of its three functional groups—aldehyde, amino, and acetyl—all attached to a pyridine (B92270) core. The pyridine ring itself is an electron-deficient aromatic system, which influences the properties of its substituents. The nitrogen atom in the ring exerts an electron-withdrawing inductive and mesomeric effect, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). gcwgandhinagar.com The functional groups introduce specific sites for electrophilic and nucleophilic attack, creating a molecule with diverse reactive potential.

| Functional Group | Electronic Character | Primary Site of Reactivity |

| Aldehyde (-CHO) | Electrophilic | Carbonyl Carbon |

| Amino (-NH₂) | Nucleophilic | Nitrogen Atom |

| Acetyl (-COCH₃) | Electrophilic | Carbonyl Carbon |

| Pyridine Ring | Electron-deficient | Ring Nitrogens and Carbons |

The aldehyde group (-CHO) is a key electrophilic center in the molecule. The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen, which draws electron density away from the carbon atom. libretexts.org This polarization results in a significant partial positive charge (δ+) on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.orgmsu.edu

Aldehydes are generally more reactive towards nucleophilic addition than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.orglibretexts.org The presence of only one alkyl/aryl substituent (the pyridine ring) and a small hydrogen atom on the carbonyl carbon of this compound allows for easier access by nucleophiles. libretexts.org Common reactions involving the aldehyde moiety are nucleophilic additions, which can be followed by elimination of water, particularly in reactions with amine-based nucleophiles. libretexts.orgmsu.edu The initial step in these reactions is the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

The amino group (-NH₂) attached to the pyridine ring at the 5-position serves as the primary nucleophilic site in the molecule. The nitrogen atom possesses a lone pair of electrons, which it can donate to an electrophile. The nucleophilicity of aromatic amines is generally lower than that of aliphatic amines because the lone pair can be delocalized into the aromatic π-system. However, the amino group is a powerful activating group in aromatic systems.

In this compound, the nucleophilic character of the amino group is influenced by the electronic effects of the pyridine ring and the adjacent acetyl group. The pyridine ring is inherently electron-deficient, which can decrease the availability of the nitrogen's lone pair. gcwgandhinagar.com Despite this, the amino group remains a potent nucleophile capable of participating in a variety of reactions, most notably condensation reactions with carbonyl compounds. gcwgandhinagar.com The general trend for amine nucleophilicity increases from primary to secondary amines, but is also highly dependent on steric factors and solvent effects.

The acetyl group (-COCH₃) is a meta-directing, deactivating group in electrophilic aromatic substitution. researchgate.net Its carbonyl group exerts a strong electron-withdrawing effect on the pyridine ring through both inductive and resonance mechanisms. This withdrawal of electron density further deactivates the already electron-poor pyridine ring towards attack by electrophiles.

Detailed Mechanistic Investigations of Key Transformations

A characteristic reaction of this compound involves the condensation between its aldehyde function and an amine, or its amino function and an external carbonyl compound, to form an imine, commonly known as a Schiff base. researchgate.netnih.gov The formation of a Schiff base is a reversible, typically acid-catalyzed, addition-elimination reaction. libretexts.orgmsu.edu

The mechanism proceeds in two main stages:

Nucleophilic Addition: A primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a carbinolamine or hemiaminal. internationaljournalcorner.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a carbon-nitrogen double bond. The resulting species, an iminium ion, is then deprotonated to yield the final, neutral Schiff base. youtube.com

This reaction is fundamental in synthetic chemistry for creating C=N bonds and serves as a pathway for synthesizing more complex heterocyclic systems. internationaljournalcorner.commdpi.com

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon. | Zwitterionic adduct |

| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine (Hemiaminal) |

| 3 | Protonation of the hydroxyl group under acidic conditions. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. | Iminium Ion |

| 5 | Deprotonation to yield the final product. | Schiff Base (Imine) |

The strategic positioning of the amino group and the aldehyde group on adjacent carbons (ortho-like relationship) of the pyridine ring makes this compound a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

A probable and synthetically valuable pathway is an intramolecular condensation reaction. This process can be viewed as an internal Schiff base formation. The nucleophilic amino group can attack the adjacent electrophilic aldehyde carbon. Following the same mechanistic steps as intermolecular Schiff base formation (formation of a hemiaminal followed by dehydration), the molecule can cyclize. This intramolecular reaction would lead to the formation of a fused dihydropyridopyrimidine ring system. Such cyclization reactions are common for molecules containing appropriately positioned amino and carbonyl functionalities. researchgate.netrsc.org The resulting fused bicyclic structure can then potentially undergo further reactions such as oxidation (aromatization) or tautomerization depending on the reaction conditions and the stability of the products.

Addition Reactions

No specific examples or detailed research findings on the addition reactions of this compound are available in the searched scientific literature.

Strategic Applications of 4 Acetyl 5 Aminonicotinaldehyde in Complex Heterocyclic Synthesis

As a Versatile Building Block for Fused Nitrogen Heterocycles

4-Acetyl-5-aminonicotinaldehyde is a highly adaptable starting material for constructing fused nitrogen-containing heterocycles. The presence of ortho-amino aldehyde and amino ketone functionalities within the same molecule provides multiple reactive sites for condensation and cyclization reactions. This versatility enables the synthesis of a wide array of heterocyclic systems, including but not limited to pyrido[2,3-d]pyrimidines, imidazo[4,5-c]pyridines, naphthyridines, and pyrazolopyridines. The strategic placement of its functional groups allows for controlled and regioselective ring closures, making it an invaluable tool in synthetic organic chemistry.

Construction of Pyrido[2,3-d]pyrimidine (B1209978) Systems

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with notable biological activities, is a prominent application of this compound. nih.govnih.govjocpr.comrsc.org These structures are typically formed through the construction of a pyrimidine (B1678525) ring fused to the pyridine (B92270) core of the starting material.

The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to construct the pyrido[2,3-d]pyrimidine skeleton from this compound. wikipedia.org This reaction involves the condensation of the o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org In the context of this compound, the ortho-amino aldehyde functionality can react with various active methylene (B1212753) compounds, such as ketones, nitriles, and esters, to yield the corresponding fused pyridopyrimidine. researchgate.net The reaction is often catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org

For instance, the reaction of this compound with ketones can lead to the formation of substituted pyrido[2,3-d]pyrimidines. The specific reaction mechanism can proceed through two viable pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org

Table 1: Examples of Friedländer-type Condensations with this compound Analogs

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Methyl propyl ketone | 2-Propyl-1,8-naphthyridine and 2-methyl-3-ethyl-1,8-naphthyridine | 5% H₂SO₄ | cambridge.org |

| 2-Aminobenzaldehyde | 2-Butanone | 2,3-Dimethylquinoline | 32% KOH | cambridge.org |

| 2-Aminobenzaldehydes | Ketones | Quinolines | Lewis acids, TFA, TsOH, Iodine | wikipedia.org |

This table presents examples of reactions analogous to those involving this compound, illustrating the versatility of the Friedländer condensation.

Beyond the Friedländer synthesis, other annulation strategies can be employed to construct the pyrido[2,3-d]pyrimidine ring system from this compound. These methods often involve the reaction of the amino and acetyl or aldehyde groups with reagents that provide the necessary atoms to complete the pyrimidine ring. For example, reaction with amidines or guanidine (B92328) can lead to the formation of aminopyrido[2,3-d]pyrimidines. The specific outcome of the reaction can be directed by the choice of reagents and reaction conditions, allowing for the synthesis of a diverse library of pyrido[2,3-d]pyrimidine derivatives.

Synthesis of Imidazo[4,5-c]pyridines and Analogs

The synthesis of imidazo[4,5-c]pyridines, another important class of heterocyclic compounds, can be achieved using this compound. nih.gov This transformation typically involves the reaction of the ortho-diamino functionality, which can be generated in situ from the amino and acetyl groups, with a one-carbon synthon. Reagents such as formic acid, formamide (B127407), or orthoesters can provide the necessary carbon atom to form the imidazole (B134444) ring. The cyclization reaction leads to the formation of the fused imidazo[4,5-c]pyridine core. The specific substitution pattern on the resulting heterocycle can be controlled by the choice of the one-carbon source and any subsequent derivatization reactions.

Derivatization to Naphthyridines and Pyrazolopyridines

The versatile reactivity of this compound also extends to the synthesis of naphthyridines and pyrazolopyridines. researchgate.net The formation of naphthyridine derivatives can be accomplished through a Friedländer-type condensation of the ortho-amino aldehyde moiety with a suitable ketone, leading to the annulation of a second pyridine ring. cambridge.org

The synthesis of pyrazolopyridines can be achieved by reacting this compound with hydrazine (B178648) or its derivatives. The reaction proceeds through the condensation of hydrazine with both the acetyl and aldehyde carbonyl groups, followed by cyclization to form the fused pyrazole (B372694) ring. The substitution on the pyrazole ring can be influenced by the use of substituted hydrazines.

Multicomponent Reaction Strategies Utilizing this compound

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govresearchgate.netrug.nl this compound is an ideal substrate for the development of novel MCRs due to its multiple reactive centers. By combining this compound with two or more other reactants, it is possible to construct complex heterocyclic scaffolds in a convergent and efficient manner.

For example, a three-component reaction between this compound, an active methylene compound, and a source of ammonia (B1221849) or an amine could potentially lead to the one-pot synthesis of highly substituted pyrido[2,3-d]pyrimidines. The development of such MCRs would be of significant interest for the rapid generation of compound libraries for drug discovery and other applications.

Chemoselectivity and Regioselectivity in Synthetic Transformations

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups: the primary amino group (-NH₂), the acetyl group (-COCH₃), and the formyl group (-CHO). The pyridine ring's nitrogen atom also influences the reactivity of these substituents. Understanding the chemoselectivity—the preferential reaction of one functional group over others—and the regioselectivity—the specific position at which a reaction occurs—is paramount for its effective use in the synthesis of fused heterocyclic scaffolds.

The inherent electronic and steric properties of this compound suggest that its functional groups will exhibit a distinct hierarchy of reactivity. The aldehyde group is generally more electrophilic and susceptible to nucleophilic attack than the ketone of the acetyl group. The amino group, being a strong nucleophile, is poised to react with various electrophiles. This predictable reactivity allows for controlled, stepwise transformations to construct diverse heterocyclic frameworks.

In many cyclization reactions, the initial step often involves the reaction of either the amino group or the aldehyde, depending on the reaction partner and conditions. For instance, in reactions with active methylene compounds, the Knoevenagel condensation is expected to occur preferentially at the more reactive aldehyde functionality. Subsequent cyclization would then involve the amino group and a suitable functionality on the reaction partner.

The regioselectivity of cyclization is largely dictated by the relative positions of the reacting functional groups. The ortho-positioning of the amino and acetyl/aldehyde groups is ideal for the formation of five- or six-membered fused rings. The specific ring system formed will depend on the nature of the second reactant.

Predicted Chemoselective and Regioselective Reactions

Based on the reactivity of similar ortho-aminocarbonyl compounds, several selective transformations of this compound can be predicted. The following tables outline potential reaction pathways and the expected major products, underscoring the compound's versatility in heterocyclic synthesis.

Table 1: Predicted Reactions with Active Methylene Compounds

| Reagent | Reaction Conditions | Expected Major Product | Predicted Selectivity |

| Malononitrile | Basic catalyst (e.g., piperidine), reflux | 2-Amino-3-cyano-4-acetylpyridine derivative | Chemoselective Knoevenagel condensation at the aldehyde, followed by intramolecular cyclization involving the amino group. |

| Ethyl Cyanoacetate | Basic catalyst (e.g., piperidine), reflux | 2-Oxo-3-cyano-4-acetyl-1,2-dihydropyridine derivative | Similar to malononitrile, with the ester group participating in the cyclization. |

| Acetylacetone (B45752) | Acidic or basic catalyst | Substituted quinoline derivative | Friedländer annulation, where the aldehyde reacts with the active methylene of acetylacetone, followed by cyclization with the amino group. |

Table 2: Predicted Reactions for the Formation of Fused Pyrimidines

| Reagent | Reaction Conditions | Expected Major Product | Predicted Selectivity |

| Formamide | Reflux | 4-Acetyl-substituted pyridopyrimidine | The aldehyde reacts with formamide to form an intermediate that cyclizes with the amino group. |

| Guanidine | Basic conditions | 2-Amino-4-acetyl-substituted pyridopyrimidine | The aldehyde condenses with guanidine, followed by intramolecular cyclization. |

| Urea | Acidic conditions, heat | 4-Acetyl-substituted pyridopyrimidin-2-one | Similar to guanidine, leading to a pyrimidinone ring. |

Table 3: Predicted Reactions Involving the Acetyl Group

| Reagent | Reaction Conditions | Expected Major Product | Predicted Selectivity |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat | Enaminone derivative | The acetyl group is more likely to form an enaminone than the aldehyde, which would tend to form an acetal. |

| Lawesson's Reagent | Toluene, reflux | Thienopyridine derivative | Thionation of the acetyl group followed by intramolecular cyclization with the aldehyde. |

These predicted outcomes highlight the potential of this compound as a valuable precursor for a wide array of fused heterocyclic systems. Experimental validation of these pathways would further establish its role in synthetic organic chemistry.

Advanced Computational and Spectroscopic Characterization Studies for 4 Acetyl 5 Aminonicotinaldehyde and Its Derivatives

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional structure, stability, and electronic nature of molecules. These investigations provide a microscopic view of a compound's characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in predicting molecular structures. nih.gov The process begins with geometric optimization, where calculations systematically alter the molecule's geometry to find the lowest energy conformation, representing the most stable structure. For a molecule like 4-Acetyl-5-aminonicotinaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring and its acetyl, amino, and aldehyde substituents.

Once the optimized geometry is found, vibrational analysis is performed. This calculation predicts the frequencies of the molecule's fundamental vibrational modes, which correspond to the peaks observed in an experimental Infrared (IR) and Raman spectra. These calculations are crucial for assigning specific spectral bands to the stretching, bending, and twisting motions of the molecule's functional groups. For instance, in a study on 5-acetyl-2,4-dimethylthiazole (B181997), DFT calculations were used to assign the strong C=O stretching band observed experimentally. scielo.org.mx The calculated frequency for this vibration showed a deviation from the experimental value, which is typical and often corrected using scaling factors. scielo.org.mx

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure in detail. It examines the delocalization of electron density between orbitals, providing insights into hybridization, covalent and non-covalent interactions, and the stability endowed by electron delocalization (hyperconjugation).

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Compound (5-acetyl-2,4-dimethylthiazole) (Note: This data is for 5-acetyl-2,4-dimethylthiazole and serves as an example of the analyses performed)

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/LanL2DZ) (cm⁻¹) |

| C=O stretch | 1670.35 | 1560.83 |

| C=N stretch | 1508.31 | 1498.29 |

| CH₃ symmetric stretch | 2924.08 | 2933.22 |

| Ring C-C stretch | 1438.92 | 1430.15 |

| Data sourced from a study on 5-acetyl-2,4-dimethylthiazole. scielo.org.mxresearchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO, as the lowest energy orbital capable of accepting electrons, governs the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com

From the HOMO-LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential.

In a study of a diazino-pyrimidine derivative, DFT was used to calculate a HOMO-LUMO gap of 4.0 eV, suggesting a stable but reactive molecule. mdpi.com Such an analysis for this compound would reveal the regions of the molecule most likely to participate in electron donation (likely the amino group and pyridine ring) and electron acceptance (the carbonyl groups of the acetyl and aldehyde functions).

Table 2: Example of FMO and Global Reactivity Descriptors (Note: This data is for 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- youtube.comcolumbia.edudiazino[4,5-d]pyrimidine-2,7-dione and serves as an illustrative example)

| Parameter | Value (eV) |

| E(HOMO) | -7.44 |

| E(LUMO) | -3.41 |

| HOMO-LUMO Gap (ΔE) | 4.03 |

| Chemical Hardness (η) | 2.01 |

| Chemical Potential (μ) | -5.42 |

| Data sourced from a study on a diazino-pyrimidine derivative. mdpi.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

Red regions indicate areas of negative electrostatic potential, rich in electrons, and are characteristic of electrophilic attack sites. For this compound, these would be expected around the oxygen atoms of the carbonyl groups and the nitrogen of the pyridine ring.

Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino group and the aldehyde proton.

Green regions denote neutral or non-polar areas.

The MEP map provides a powerful, intuitive guide to predicting how a molecule will interact with other charged species, highlighting its reactive sites and potential for intermolecular interactions.

The specific arrangement of functional groups in this compound allows for significant intramolecular interactions. The proximity of the amino group (-NH₂) to the acetyl group (C=O) and the aldehyde group (-CHO) to the ring nitrogen creates the potential for intramolecular hydrogen bonds. For example, a hydrogen bond could form between a hydrogen atom of the amino group and the oxygen atom of the adjacent acetyl group.

Such interactions are crucial as they can lock the molecule into a more planar and rigid conformation, significantly impacting its stability and electronic properties. Computational studies can quantify the strength of these hydrogen bonds and analyze the steric effects between adjacent bulky groups, which might force parts of the molecule to twist out of plane to relieve strain. In a study of a 4-aminoantipyrine (B1666024) derivative, an intramolecular N—H⋯N hydrogen bond was identified, which formed a stable six-membered ring motif, designated as S(6). researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are also highly effective in predicting spectroscopic data, which is invaluable for validating experimental results and aiding in the structural elucidation of new compounds.

NMR spectroscopy is one of the most powerful techniques for determining molecular structure. Predicting NMR chemical shifts (¹H and ¹³C) using computational methods, often DFT with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice. nih.gov

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Predicted chemical shifts are highly sensitive to the molecule's conformation, including the effects of intramolecular hydrogen bonding and solvent interactions. columbia.edu Comparing the calculated NMR spectrum with the experimental one can confirm the proposed structure and provide confidence in the conformational analysis. For complex molecules, this predictive power can be essential in assigning the correct signals to the corresponding atoms. nih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation to illustrate the type of data generated from NMR prediction studies. Actual values would require specific calculations.)

| Atom | Predicted Chemical Shift (ppm) |

| C (Aldehyde, C=O) | ~190-195 |

| C (Acetyl, C=O) | ~198-203 |

| C (Pyridine, C-NH₂) | ~145-150 |

| C (Pyridine, C-Acetyl) | ~120-125 |

| C (Pyridine, C-Aldehyde) | ~150-155 |

| C (Acetyl, CH₃) | ~25-30 |

Infrared (IR) Vibrational Frequency Assignments

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. msu.edu Covalent bonds are not static; they behave like springs that can stretch and bend at specific frequencies. msu.edulibretexts.org When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. libretexts.org For a molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules). msu.edulibretexts.org These vibrations include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.org

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to stretching vibrations of specific diatomic units. msu.edu The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which provides a unique pattern for the molecule as a whole. msu.edulibretexts.org

The primary functional groups within this compound—the amino group (-NH₂), the acetyl group (-COCH₃), the aldehyde group (-CHO), and the substituted pyridine ring—will each give rise to distinct vibrational bands. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3500-3300 cm⁻¹ range. msu.edu The C=O stretching vibrations from both the acetyl and aldehyde carbonyls will produce strong absorptions, typically in the 1740-1710 cm⁻¹ region. msu.edu Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl methyl group will appear just below this value. libretexts.org

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Acetyl Group (-CH₃) | 3000 - 2850 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2840 - 2690 (two bands) | Medium |

| C=O Stretch | Aldehyde & Acetyl Ketone | 1740 - 1705 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1590 | Medium |

| C=C and C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium to Weak |

| C-H Bend | Acetyl Group (-CH₃) | 1470 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Electronic Transitions (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a ground electronic state to an excited state. This absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting and interpreting UV-Vis spectra. mdpi.com It allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands, respectively. mdpi.comresearchgate.net

The electronic absorption spectrum of this compound is governed by its conjugated π-system, which includes the pyridine ring and the carbonyl groups, as well as non-bonding electrons on the nitrogen and oxygen atoms. The primary electronic transitions expected are of the π → π* and n → π* type. rsc.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n → π* transitions involve promoting a non-bonding electron (from the amino nitrogen or carbonyl oxygens) to a π* antibonding orbital and are generally weaker.

TD-DFT calculations analyze the contributions of various molecular orbitals (MOs) to these transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often central to the most significant, lowest-energy transition. researchgate.net For molecules with extensive conjugation and heteroatoms like this compound, the HOMO is likely to have significant π-character with contributions from the amino group, while the LUMO is expected to be a π* orbital with significant density on the pyridine ring and electron-withdrawing acetyl and aldehyde groups. researchgate.net This HOMO→LUMO transition often represents an intramolecular charge transfer (ICT). rsc.org

Table 2: Predicted Electronic Transitions for this compound via TD-DFT This table outlines the principal types of electronic transitions expected for the molecule based on its structure.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity (Oscillator Strength) |

|---|---|---|---|

| π → π | HOMO → LUMO, HOMO-n → LUMO+m | 200 - 400 nm | High |

| n → π | n(N, O) → LUMO, LUMO+m | 300 - 500 nm | Low |

| Intramolecular Charge Transfer (ICT) | HOMO (donor-rich) → LUMO (acceptor-rich) | Longer Wavelengths (Vis) | Variable to High |

In Silico Approaches to Molecular Design and Scaffold Derivatization

The term in silico refers to computational studies, including molecular modeling and simulations, which are integral to modern chemical and pharmaceutical research. ijcce.ac.ir A molecular scaffold or core is a central structural framework upon which derivatives are built to explore and optimize specific properties, such as biological activity or material characteristics. This compound represents a versatile scaffold due to the presence of three distinct and chemically reactive functional groups: an amino group, an acetyl group, and an aldehyde group, all attached to a central pyridine ring.

In silico derivatization involves computationally designing and evaluating new molecules by modifying the parent scaffold. This approach allows researchers to predict the properties of hypothetical compounds before undertaking their actual synthesis, saving significant time and resources. Using methods like Density Functional Theory (DFT), one can analyze how structural modifications to the this compound scaffold influence key electronic and steric properties. ijcce.ac.ir For instance, modifying the amino group could alter the molecule's hydrogen bonding capacity and basicity. Altering the acetyl or aldehyde groups could change its reactivity, steric profile, and electronic nature (e.g., through reduction, oxidation, or conversion to other functional groups).

Computational tools can generate a virtual library of derivatives and predict their properties, such as their HOMO-LUMO gap (related to reactivity), molecular electrostatic potential (MEP) (related to intermolecular interactions), and binding affinity to a biological target through molecular docking simulations. This systematic exploration helps in identifying promising candidates for synthesis and further testing.

Table 3: Hypothetical Derivatization Strategy for the this compound Scaffold This table illustrates potential modifications and their predicted impact on molecular properties, as would be studied using in silico methods.

| Modification Site | Example Derivatization | Predicted Impact on Properties | Computational Analysis Method |

|---|---|---|---|

| 5-Amino Group | Alkylation (e.g., -NHCH₃) or Acylation (e.g., -NHCOCH₃) | Alters H-bond donor capacity; modifies electron-donating strength and steric bulk. | DFT for electronic properties; MEP analysis. |

| 4-Acetyl Group | Reduction to alcohol (-CH(OH)CH₃) or conversion to oxime (=N-OH) | Removes a carbonyl acceptor; introduces H-bond donor; changes steric profile. | DFT for conformational analysis; Molecular Docking. |

| Nicotinaldehyde Group | Oxidation to carboxylic acid (-COOH) or reductive amination (-CH₂NR₂) | Introduces an acidic site or a basic site; significantly alters polarity and reactivity. | pKa prediction; DFT for charge distribution. |

| Pyridine Ring | Substitution with electron-withdrawing or -donating groups | Modulates the entire π-system's electron density; fine-tunes HOMO/LUMO energies. | HOMO-LUMO analysis; NBO (Natural Bond Orbital) analysis. |

Emerging Trends and Future Research Perspectives in 4 Acetyl 5 Aminonicotinaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. The development of sustainable and atom-economical routes to 4-Acetyl-5-aminonicotinaldehyde is a critical first step toward unlocking its broader utility. Future research in this area will likely focus on moving away from classical, multi-step syntheses that may involve protecting groups and generate significant waste.

Key research objectives would include:

Catalytic C-H Activation: Investigating the direct introduction of the acetyl and formyl groups onto a 3-aminopyridine (B143674) backbone through transition-metal-catalyzed C-H activation. This approach would eliminate the need for pre-functionalized starting materials and significantly improve atom economy.

One-Pot, Multi-Component Reactions: Designing convergent syntheses where simpler, readily available precursors are combined in a single reaction vessel to construct the target molecule. This minimizes intermediate purification steps, saving time, solvents, and resources.

Use of Renewable Feedstocks: Exploring biosynthetic pathways or the use of bio-based starting materials to create the pyridine (B92270) core or its substituents, thereby reducing the reliance on petrochemical feedstocks.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Activation | High atom economy, reduced step count. | Regioselectivity control, catalyst stability. |

| Multi-Component Reactions | Increased efficiency, reduced waste. | Optimization of complex reaction conditions. |

| Bio-based Feedstocks | Improved sustainability, reduced carbon footprint. | Availability and conversion of suitable precursors. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique arrangement of an aldehyde, a ketone, and an amine on a pyridine ring endows this compound with a rich and complex reactivity profile that is ripe for exploration. The electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl groups is expected to lead to unique chemical behaviors.

Future investigations should systematically probe the reactivity of each functional group, both in isolation and in concert:

Chemoselective Transformations: Developing conditions that allow for the selective reaction of the aldehyde, ketone, or amine, enabling its use as a versatile scaffold for building molecular complexity. For instance, selective protection or activation of one carbonyl group over the other would be a significant achievement.

Intramolecular Cyclizations: Exploring acid- or base-catalyzed intramolecular reactions that could lead to novel fused heterocyclic systems. The proximity of the three functional groups provides a fertile ground for discovering new cyclization cascades.

Participation in Pericyclic Reactions: Investigating the potential of the diene-like system within the pyridine ring, potentially activated by the substituents, to participate in Diels-Alder or other pericyclic reactions, opening pathways to complex polycyclic structures.

Expansion of Applications in the Synthesis of Advanced Organic Materials or Chemical Probes

The inherent functionalities of this compound make it an attractive candidate for incorporation into advanced materials and for the design of specialized chemical probes. Its conjugated system and the presence of hydrogen-bonding donors and acceptors suggest potential for interesting photophysical and self-assembly properties.

Promising research avenues include:

Fluorescent Sensors: The amino and carbonyl groups can act as binding sites for metal ions or other analytes. Modulation of the intramolecular charge transfer (ICT) state upon binding could lead to the development of "turn-on" or "turn-off" fluorescent sensors.

Building Block for Conjugated Polymers: The difunctional nature of the molecule (after a selective initial reaction) could allow it to be used as a monomer in polymerization reactions, leading to novel conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Precursor to Biologically Active Scaffolds: The pyridine core is a common motif in pharmaceuticals. Elaboration of the functional groups on this compound could provide rapid access to libraries of complex molecules for biological screening.

Synergistic Integration of Experimental Synthesis with Advanced Theoretical Modeling

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating discovery. For a molecule like this compound, where empirical data is scarce, theoretical modeling can provide invaluable predictive insights.

Future research should leverage this synergy in the following ways:

Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) calculations to model reaction pathways, predict the most likely sites of reaction (chemoselectivity), and understand the electronic factors governing its reactivity. This can guide the design of experiments and reduce trial-and-error.

Simulating Spectroscopic and Photophysical Properties: Employing Time-Dependent DFT (TD-DFT) to predict the absorption and emission spectra of the molecule and its derivatives. This would be crucial in the rational design of new dyes, pigments, or fluorescent probes.

Modeling Self-Assembly: Using molecular dynamics simulations to understand how molecules of this compound might interact with each other in the solid state or in solution, predicting potential crystal packing or aggregation behaviors that are key for materials applications.

Design of Catalytic Systems for Specific Transformations Involving this compound

To fully exploit the synthetic potential of this compound, the development of bespoke catalytic systems will be essential. These catalysts would be designed to effect specific transformations on the molecule with high efficiency and selectivity.

Key areas for catalyst design include:

Asymmetric Catalysis: Developing chiral catalysts (organocatalysts or transition-metal complexes) that can enantioselectively transform one of the prochiral carbonyl groups. For example, asymmetric reduction of the ketone or asymmetric addition to the aldehyde would provide access to valuable chiral building blocks.

Photoredox Catalysis: Designing catalytic cycles that use visible light to generate reactive intermediates from this compound, enabling novel bond formations that are not accessible through traditional thermal methods.

Immobilized Catalysts: Anchoring catalysts designed for specific transformations of this substrate onto solid supports. This would facilitate catalyst separation and recycling, aligning with the goals of sustainable chemistry and making multi-step syntheses involving this building block more practical for larger-scale applications.

Q & A

Q. What are the degradation pathways of this compound under oxidative stress?

- Methodological Answer : Expose the compound to radical initiators (e.g., AIBN) and analyze products via GC-MS or HRMS. Use EPR spectroscopy to detect free radicals. Propose degradation mechanisms using computational tools (e.g., Autocat) and validate with kinetic studies .

Data Presentation Guidelines

- Tables : Include processed data (e.g., reaction yields, spectral peaks) in the main text. Raw datasets (e.g., HPLC chromatograms) should be archived in appendices .

- Graphs : Use error bars (SD/SEM) and statistical annotations (p-values from t-tests/ANOVA) .

- Citations : Compare findings with literature data (e.g., CAS RN cross-references ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.